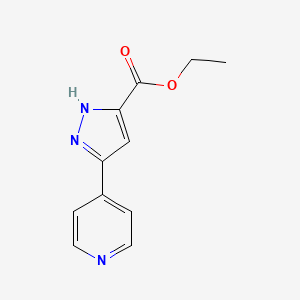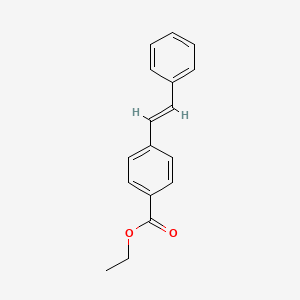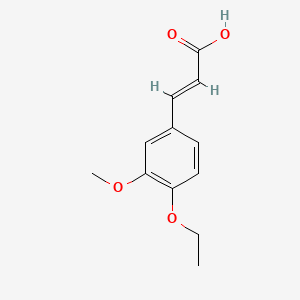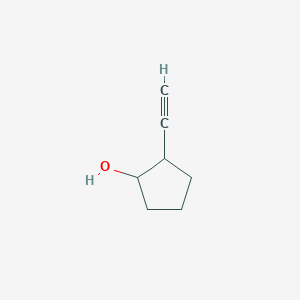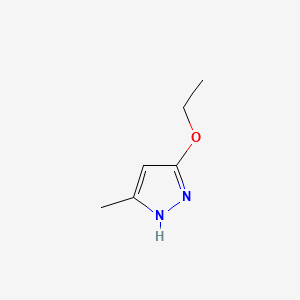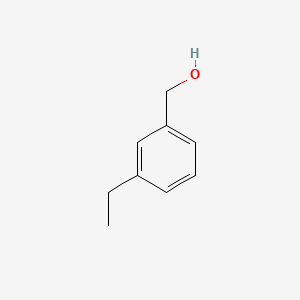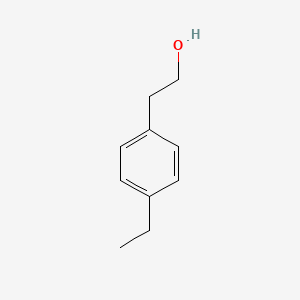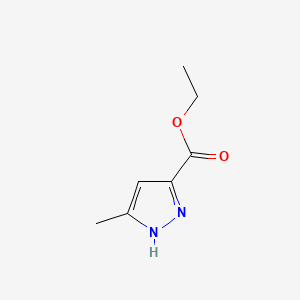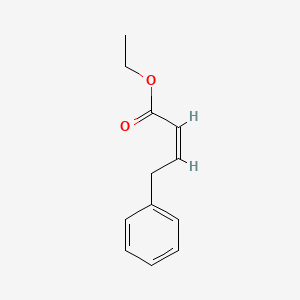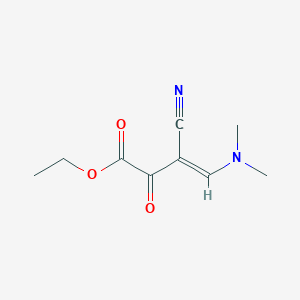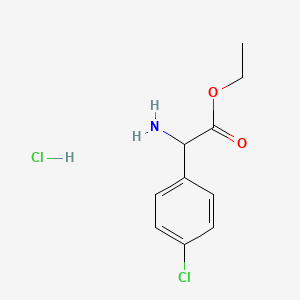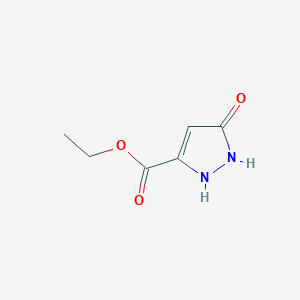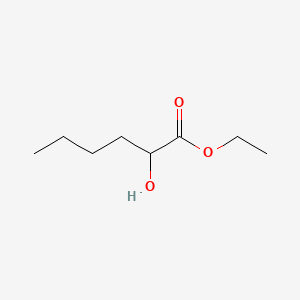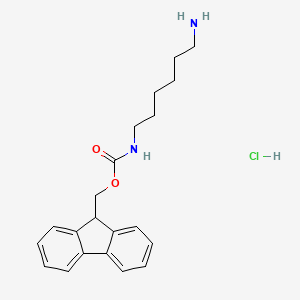
Fmoc-1,6-diaminohexane hydrochloride
描述
Fmoc-1,6-diaminohexane hydrochloride is a chemical compound with the empirical formula C21H26N2O2·HCl. It is a derivative of 1,6-diaminohexane, where one of the amino groups is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis as a spacer or linker due to its ability to introduce a flexible chain between two functional groups .
作用机制
Target of Action
Fmoc-1,6-diaminohexane hydrochloride is primarily targeted towards p21-deficient cancer cells . The compound exhibits anticancer activity by conjugating with monoclonal antibodies .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound is a protective group for amines in synthesis . It forms carbamates with amines and is deprotected with bases such as secondary amines like piperidine . The compound’s interaction with its targets involves the formation of a fluorenyl anion, which is stabilized due to its aromatic nature . This intermediary carbanion can eliminate the carbamate in an E1cb mechanism, releasing dibenzofulvene .
Biochemical Pathways
Given its anticancer activity against p21-deficient cancer cells , it can be inferred that the compound likely interacts with pathways related to cell cycle regulation and apoptosis.
Result of Action
This compound exhibits anticancer activity against p21-deficient cancer cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-1,6-diaminohexane hydrochloride typically involves the protection of one amino group in 1,6-diaminohexane with an Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
Fmoc-1,6-diaminohexane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in further reactions.
Coupling Reactions: The free amino group can react with carboxylic acids or activated esters to form amide bonds, which is essential in peptide synthesis.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for amide bond formation.
Major Products
The major products formed from these reactions are peptides or peptide conjugates, where this compound acts as a spacer or linker .
科学研究应用
Fmoc-1,6-diaminohexane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis to introduce flexible linkers between amino acids.
Biology: Facilitates the study of protein-protein interactions by acting as a spacer in peptide arrays.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of custom peptides for research and pharmaceutical applications.
相似化合物的比较
Similar Compounds
- N-Fmoc-1,6-hexanediamine hydrobromide
- mono-Fmoc 1,4-diaminobutane hydrochloride
- mono-Fmoc 1,3-diaminopropane hydrochloride
- mono-Fmoc ethylene diamine hydrochloride
Uniqueness
Fmoc-1,6-diaminohexane hydrochloride is unique due to its specific chain length and the presence of the Fmoc protecting group. This combination provides an optimal balance of flexibility and stability, making it highly suitable for use as a spacer in peptide synthesis. Its ability to conjugate with monoclonal antibodies and exhibit anticancer activity further distinguishes it from other similar compounds .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDQIWLYPJOUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384732 | |
| Record name | Fmoc-1,6-diaminohexane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166410-37-3 | |
| Record name | Fmoc-1,6-diaminohexane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


